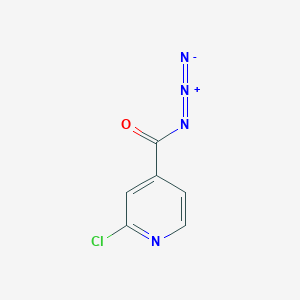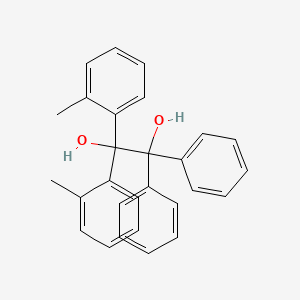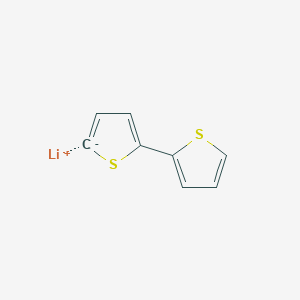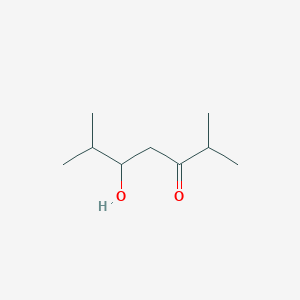
But-2-enedioic acid;4-(4-ethylphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-enedioic acid;4-(4-ethylphenyl)piperidine is a compound that combines the structural features of but-2-enedioic acid and 4-(4-ethylphenyl)piperidine. The piperidine moiety is a six-membered heterocyclic ring containing one nitrogen atom, which is a common structure in many biologically active compounds. The but-2-enedioic acid component is a dicarboxylic acid, which can participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;4-(4-ethylphenyl)piperidine typically involves the reaction of 4-(4-ethylphenyl)piperidine with but-2-enedioic acid under specific conditions. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
But-2-enedioic acid;4-(4-ethylphenyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
But-2-enedioic acid;4-(4-ethylphenyl)piperidine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of but-2-enedioic acid;4-(4-ethylphenyl)piperidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The compound can also modulate signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial for cell survival and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Evodiamine: Another piperidine derivative with significant biological activities, including anticancer effects.
Matrine: A piperidine alkaloid with various pharmacological properties.
Uniqueness
But-2-enedioic acid;4-(4-ethylphenyl)piperidine is unique due to its specific combination of but-2-enedioic acid and 4-(4-ethylphenyl)piperidine, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
67765-06-4 |
|---|---|
Fórmula molecular |
C17H23NO4 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
but-2-enedioic acid;4-(4-ethylphenyl)piperidine |
InChI |
InChI=1S/C13H19N.C4H4O4/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13;5-3(6)1-2-4(7)8/h3-6,13-14H,2,7-10H2,1H3;1-2H,(H,5,6)(H,7,8) |
Clave InChI |
FVDZXIJDVIOBLA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2CCNCC2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)
